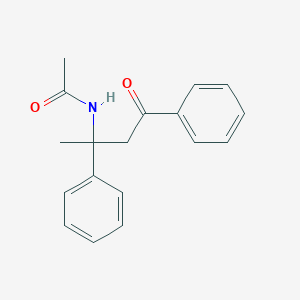![molecular formula C40H24Cl4N2S B14506394 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] CAS No. 63168-29-6](/img/structure/B14506394.png)
N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to bis(4-chlorophenyl)ethen-1-imine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of sulfanediyl and phenylene groups allows the compound to interact with hydrophobic regions of proteins, while the imine groups can form covalent bonds with nucleophilic residues, such as cysteine or lysine.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfonium) bis[hexafluoroantimonate (1-)]
- 1,1’-(Sulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Sulfanediyldi-4,1-phenylene)bis(2,2-dihydroxyethanone)
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is unique due to its combination of sulfanediyl and phenylene groups with bis(4-chlorophenyl)ethen-1-imine moieties. This structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
63168-29-6 |
|---|---|
Molecular Formula |
C40H24Cl4N2S |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
N-[4-[4-[2,2-bis(4-chlorophenyl)ethenylideneamino]phenyl]sulfanylphenyl]-2,2-bis(4-chlorophenyl)ethenimine |
InChI |
InChI=1S/C40H24Cl4N2S/c41-31-9-1-27(2-10-31)39(28-3-11-32(42)12-4-28)25-45-35-17-21-37(22-18-35)47-38-23-19-36(20-24-38)46-26-40(29-5-13-33(43)14-6-29)30-7-15-34(44)16-8-30/h1-24H |
InChI Key |
SAAFIYXZRZGUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=C=C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
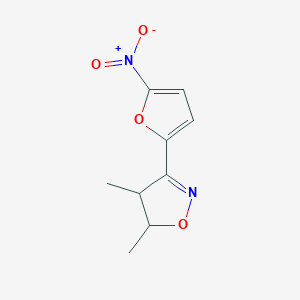
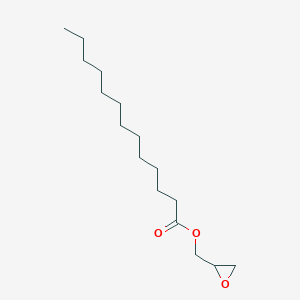

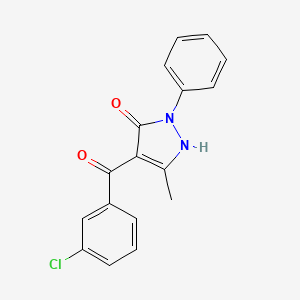
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)

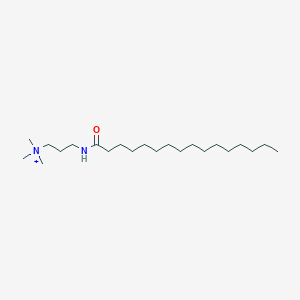
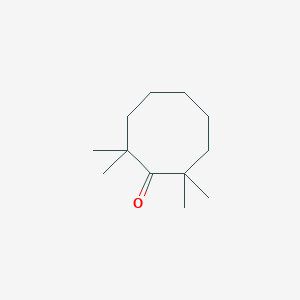
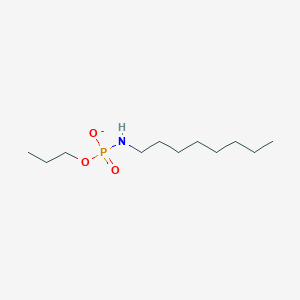
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

